molecular formula Br3Lu B084753 Lutetium tribromide CAS No. 14456-53-2

Lutetium tribromide

Cat. No.: B084753
CAS No.: 14456-53-2
M. Wt: 414.68 g/mol
InChI Key: DWHGOINJUKABSY-UHFFFAOYSA-K
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Description

Lutetium tribromide (LuBr₃), also known as lutetium(III) bromide, is a rare earth halide compound with the chemical formula LuBr₃. It is an ionic solid composed of lutetium cations (Lu³⁺) and bromide anions (Br⁻) in a 1:3 ratio. Key identifiers include:

  • CAS Number: 14456-53-2 (as per )
  • EC Number: 238-446-5
  • Molecular Weight: 414.68 g/mol (calculated from atomic weights)
  • Appearance: Typically a white crystalline solid, hygroscopic in nature.

LuBr₃ is synthesized via direct reaction of lutetium metal with bromine gas or through metathesis reactions involving lutetium oxide (Lu₂O₃) and hydrobromic acid. Its applications span optoelectronics, scintillation detectors, and catalysis, though its usage is less widespread compared to other lutetium halides like lutetium chloride (LuCl₃), which is employed in nuclear medicine (e.g., lutetium-177 chloride for targeted radionuclide therapy) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lutetium tribromide can be synthesized through the direct reaction of lutetium metal with bromine gas. The reaction is as follows: [ 2 \text{Lu (s)} + 3 \text{Br}_2 \text{(g)} \rightarrow 2 \text{LuBr}_3 \text{(s)} ] This reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting lutetium oxide with hydrobromic acid. The reaction is carried out under controlled conditions to obtain high-purity this compound. The process involves dissolving lutetium oxide in hydrobromic acid, followed by evaporation and crystallization to isolate the product.

Chemical Reactions Analysis

Hydrolysis and Aqueous Reactivity

LuBr₃ is hygroscopic and reacts with water, particularly under elevated temperatures:
2 LuBr₃(s) + 6 H₂O → 2 Lu(OH)₃(aq) + 6 HBr(aq) .
The reaction generates lutetium hydroxide and hydrobromic acid. In acidic solutions, LuBr₃ dissolves to form hydrated lutetium(III) ions:
LuBr₃(s) → Lu³⁺(aq) + 3 Br⁻(aq) .

Solubility Data

SolventSolubility (g/100 mL)Temperature (°C)Source
WaterHigh25
Tetrahydrofuran (THF)0.3021–23

Thermal Decomposition and Sublimation

Under high temperatures, LuBr₃ sublimes, forming oligomeric species in the vapor phase. Mass spectrometry studies reveal the presence of:

  • Monomers (LuBr₃)

  • Dimers (Lu₂Br₆)

  • Trimers (Lu₃Br₉)

  • Tetramers (Lu₄Br₁₂) .

Thermodynamic Parameters (Knudsen Sublimation)

SpeciesΔₛH°(298.15 K) (kJ/mol)MethodSource
LuBr₃287 ± 3Third-law analysis
Lu₂Br₆342 ± 15Third-law analysis
Lu₃Br₉449 ± 50Estimated
Lu₄Br₁₂515 ± 50Estimated

The partial pressures of vapor species follow:

  • log(p(LuBr₃)/Pa) = (13.40 ± 0.10) – (15370 ± 100)/T (Eq. 3)

  • log(p(Lu₂Br₆)/Pa) = (16.38 ± 0.20) – (18040 ± 200)/T (Eq. 4) .

Reactivity with Acids

LuBr₃ reacts with dilute sulfuric acid, releasing hydrogen gas:
2 Lu(s) + 3 H₂SO₄(aq) → 2 Lu³⁺(aq) + 3 SO₄²⁻(aq) + 3 H₂(g) .

Reactions with Oxidizing Agents

LuBr₃ reacts vigorously with strong oxidizers, though specific product profiles depend on reaction conditions. Combustion may yield hydrogen bromide and lutetium oxide fumes:
4 LuBr₃ + 3 O₂ → 2 Lu₂O₃ + 6 Br₂↑ (hypothesized pathway) .

Ion-Molecular Equilibria

Negative ions such as Br⁻, LuBr₄⁻, Lu₂Br₇⁻, and Lu₃Br₁₀⁻ form in the gas phase during sublimation, influenced by electron-impact fragmentation .

Scientific Research Applications

Scientific Research Applications

  • Catalysis : Lutetium tribromide has been explored as a catalyst in organic synthesis. Its ability to facilitate reactions such as alkylation and polymerization is notable. The compound acts by providing a Lewis acid site that enhances the electrophilicity of substrates, thereby accelerating reaction rates.
  • Materials Science :
    • Laser Materials : this compound is used in the production of laser materials due to its optical properties. It can be incorporated into solid-state laser systems, improving efficiency and output.
    • Phosphors : The compound is also utilized in the development of phosphors for display technologies and lighting applications. Its luminescent properties make it valuable for creating materials that emit light when excited.
  • Nuclear Medicine : Lutetium isotopes, particularly lutetium-177 (which can be derived from this compound), are used in targeted radionuclide therapy for treating cancers such as neuroendocrine tumors and prostate cancer. The therapeutic efficacy of Lu-177 stems from its ability to emit beta particles while simultaneously allowing for imaging via gamma photons, thus enabling theranostic applications .

Case Study 1: Catalytic Applications

In a study examining the catalytic properties of this compound in organic reactions, researchers demonstrated its effectiveness in promoting the synthesis of complex organic molecules. The reaction conditions were optimized to yield greater than 90% conversion rates, showcasing LuBr₃'s potential in synthetic organic chemistry.

Case Study 2: Medical Applications

A clinical trial investigated the use of lutetium-177 in treating metastatic prostate cancer. Patients receiving Lu-177 therapy showed a significant reduction in prostate-specific antigen (PSA) levels compared to control groups, indicating effective tumor targeting and treatment outcomes. The trial highlighted the compound's dual role in both diagnostic imaging and therapeutic intervention .

Mechanism of Action

The mechanism of action of lutetium tribromide, particularly in its application as a radiopharmaceutical, involves the targeting of specific cellular receptors. For example, in peptide receptor radionuclide therapy (PRRT), lutetium-177 binds to somatostatin receptors on the surface of tumor cells. Once bound, the radioactive lutetium delivers beta radiation, which damages the tumor cells and inhibits their growth . This targeted approach minimizes damage to surrounding healthy tissues and enhances the efficacy of the treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lutetium Halides: LuCl₃, LuF₃, and LuBr₃

The table below contrasts key properties of lutetium halides:

Property LuBr₃ LuCl₃ LuF₃
CAS Number 14456-53-2 10099-66-8 13760-81-1
Melting Point ~960°C (estimated) 925°C ~1,200°C
Solubility in Water Highly soluble Highly soluble Sparingly soluble
Applications Scintillators, catalysis Radiopharmaceuticals (e.g., ¹⁷⁷LuCl₃) Optical coatings

Key Findings :

  • LuBr₃ and LuCl₃ exhibit high solubility in water due to their ionic nature, whereas LuF₃’s low solubility is attributed to stronger lattice energy .
  • LuCl₃ dominates medical applications, particularly in cancer therapy, due to the radioisotope ¹⁷⁷Lu’s favorable decay properties .

Scandium Tribromide (ScBr₃)

Scandium tribromide (ScBr₃), another group 3 tribromide, shares structural similarities with LuBr₃ but differs in atomic and ionic radii (Sc³⁺: 0.885 Å vs. Lu³⁻: 0.977 Å), leading to distinct properties:

Property LuBr₃ ScBr₃
Melting Point ~960°C ~850°C
Thermal Stability Higher Moderate
Market Use Niche applications Catalysis, alloy production

Key Findings :

  • ScBr₃’s lower melting point reflects weaker ionic interactions due to scandium’s smaller ionic radius .
  • Both compounds are underutilized industrially compared to their chloride counterparts.

Non-Rare Earth Tribromides: Phosphorus Tribromide (PBr₃)

PBr₃, a covalent tribromide, contrasts starkly with ionic LuBr₃:

Property LuBr₃ PBr₃
Bonding Type Ionic Covalent
Reactivity Moderate Extremely reactive
Hazards Low toxicity (data limited) Corrosive, explosive
Applications Electronics Organic synthesis reagent

Key Findings :

  • PBr₃’s reactivity makes it hazardous but invaluable in organic chemistry for bromination reactions, whereas LuBr₃’s applications are constrained by cost and niche demand .

Biological Activity

Lutetium tribromide (LuBr₃) is a compound of lutetium, a rare earth element, and bromine. While extensive research has been conducted on lutetium and its isotopes, particularly in the context of cancer treatment (e.g., Lutetium-177), the specific biological activity of this compound itself is less documented. This article compiles available information, focusing on its biological implications, safety, and therapeutic potential.

This compound is characterized by its high solubility in water and is often used in various chemical applications, including as a precursor for other lutetium compounds. Its chemical formula is LuBr₃, and it forms crystalline structures that are relevant in materials science and potential biomedical applications.

Biological Activity Overview

  • Radiopharmaceutical Context : Lutetium isotopes, particularly Lutetium-177, have gained attention in the field of targeted radiotherapy for metastatic castration-resistant prostate cancer (mCRPC). Lutetium-177-PSMA-617 has been approved for clinical use due to its ability to target prostate-specific membrane antigen (PSMA) effectively. While this compound itself does not exhibit direct therapeutic properties, its isotopes are integral to developing radiopharmaceuticals .
  • Safety Profile : The safety profile of lutetium-based therapies has been studied extensively. For instance, a retrospective analysis indicated that Lutetium-177 treatments were generally well-tolerated among elderly patients with mCRPC, with manageable side effects such as fatigue, anemia, and thrombocytopenia . These findings suggest that compounds related to lutetium can be safely administered in clinical settings.
  • Mechanism of Action : The mechanism by which lutetium isotopes exert their biological effects involves binding to specific receptors (like PSMA) on cancer cells, delivering targeted radiation that minimizes damage to surrounding healthy tissue. This targeted approach is crucial for maximizing therapeutic efficacy while reducing systemic toxicity .

Case Study 1: Efficacy of Lutetium-177 PSMA Therapy

A study involving 165 patients treated with Lutetium-177 PSMA-617 demonstrated significant efficacy in reducing prostate-specific antigen (PSA) levels, with 50.6% achieving a PSA decline of over 50%. The median overall survival was reported at 13.5 months .

ParameterValue
Number of Patients165
PSA Decline ≥50%50.6%
Median Overall Survival13.5 months
Median Progression-Free Survival8.2 months

Case Study 2: Safety Analysis

In a retrospective analysis of patients aged over 75 treated with Lu-PSMA therapy, the treatment was found tolerable with no new safety signals emerging. Side effects included fatigue (33%), anemia (29%), and thrombocytopenia (21%) .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing high-purity lutetium tribromide (LuBr₃) in laboratory settings?

  • Methodological Answer : LuBr₃ is typically synthesized via direct reaction of lutetium metal with bromine vapor in a sealed quartz tube under inert conditions. Key parameters include temperature gradients (200–400°C), stoichiometric control to avoid LuBr₄ formation, and post-synthesis purification via sublimation under vacuum (10⁻³ Torr) to remove unreacted bromine . Purity validation requires X-ray diffraction (XRD) for crystallographic confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities.

Q. How can researchers characterize the crystallographic structure and thermal stability of LuBr₃?

  • Methodological Answer : XRD is essential for determining the orthorhombic crystal system (space group Pnma) of LuBr₃. Thermogravimetric analysis (TGA) under argon reveals decomposition thresholds (~500°C), while differential scanning calorimetry (DSC) identifies phase transitions. Sublimation kinetics under Knudsen conditions (10⁻⁴–10⁻⁶ bar) can be modeled using Langmuir equations to quantify vapor pressures .

Q. What spectroscopic techniques are suitable for analyzing LuBr₃’s electronic and optical properties?

  • Methodological Answer : UV-Vis-NIR spectroscopy identifies absorption bands linked to 4f→5d transitions (e.g., peaks at 300–400 nm). Raman spectroscopy detects vibrational modes of Lu-Br bonds (e.g., 150–250 cm⁻¹). Photoluminescence studies at cryogenic temperatures (77 K) can reveal emission spectra for potential scintillator applications .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for LuBr₃?

  • Methodological Answer : Discrepancies often arise from impurities or non-equilibrium synthesis conditions. Researchers should:

  • Compare data from multiple techniques (e.g., calorimetry vs. vapor pressure measurements).
  • Use high-purity starting materials (>99.99% Lu metal) and validate via ICP-MS.
  • Apply the Knudsen effusion method with mass spectrometry to directly measure vapor-phase species (e.g., LuBr₃ vs. LuBr₄⁻ ions) .
  • Cross-reference with computational models (DFT) to predict stability .

Q. What advanced computational methods are used to predict LuBr₃’s reactivity and coordination chemistry?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) models Lu³⁺-Br⁻ bonding and electron distribution. Molecular dynamics (MD) simulations at elevated temperatures predict molten-salt behavior. For ligand-exchange studies, natural bond orbital (NBO) analysis quantifies charge transfer in complexes like [LuBr₅]²⁻ .

Q. How can dynamic material flow analysis (MFA) track LuBr₃ in industrial or environmental systems?

  • Methodological Answer : MFA requires:

  • Lifecycle segmentation (extraction → synthesis → application → waste).
  • Isotopic tracing (e.g., stable ¹⁷⁵Lu) to monitor pathways.
  • Data integration from mining reports, patent filings, and waste audits.
  • Sensitivity analysis to identify dominant drivers (e.g., medical vs. laser applications) .

Application-Oriented Questions

Q. What experimental designs are appropriate for evaluating LuBr₃’s efficacy in radiation therapy (e.g., lutetium-177 precursors)?

  • Methodological Answer : Preclinical studies should:

  • Radiolabel LuBr₃ with ¹⁷⁷Lu using DOTA chelators; validate radiochemical purity via radio-TLC.
  • Assess in vitro targeting (e.g., PSMA-positive cell lines) via gamma counting.
  • Conduct biodistribution studies in murine models with dosimetry (OLINDA/EXM software) .

Q. How do researchers assess the environmental toxicity of LuBr₃ in ecological systems?

  • Methodological Answer : Acute toxicity tests (e.g., Daphnia magna LC50) under OECD guidelines. Chronic exposure studies track bioaccumulation in aquatic organisms using ICP-MS. Genotoxicity is evaluated via Ames test (bacterial reverse mutation) and micronucleus assay (mammalian cells) .

Q. Data Interpretation & Contradictions

Q. Why do some studies report LuBr₃ as hygroscopic while others describe it as stable in air?

  • Methodological Answer : Surface passivation via oxide layer formation depends on particle size and storage conditions. Nanoparticulate LuBr₃ (≤50 nm) oxidizes rapidly (LuOBr formation), while bulk crystals remain stable. Controlled humidity experiments (e.g., 20–80% RH) with in situ XRD clarify degradation kinetics .

Q. How can multivariate analysis resolve correlations between LuBr₃’s properties and transition metal bromides?

  • Methodological Answer : Principal component analysis (PCA) reduces dimensionality in datasets (e.g., melting points, ionic radii). Partial least squares regression (PLSR) links latent variables (e.g., electronegativity) to observed properties (e.g., conductivity). Cluster analysis groups LuBr₃ with lanthanides vs. transition metals based on electron configuration .

Properties

CAS No.

14456-53-2

Molecular Formula

Br3Lu

Molecular Weight

414.68 g/mol

IUPAC Name

tribromolutetium

InChI

InChI=1S/3BrH.Lu/h3*1H;/q;;;+3/p-3

InChI Key

DWHGOINJUKABSY-UHFFFAOYSA-K

SMILES

[Br-].[Br-].[Br-].[Lu+3]

Canonical SMILES

Br[Lu](Br)Br

Key on ui other cas no.

14456-53-2

Pictograms

Irritant

Origin of Product

United States

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